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Compound of Interest

Methyl 3-(trimethylsilyl)-4-
Compound Name:
pentenoate

Cat. No.: B193374

This technical guide provides a comprehensive overview of the properties, synthesis, and
reactivity of Methyl 3-(trimethylsilyl)-4-pentenoate, a versatile organosilicon compound of
interest to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Methyl 3-(trimethylsilyl)-4-pentenoate is a clear liquid with a boiling point of 54 °C at 5.5
mmHg.[1] It is characterized by the presence of a trimethylsilyl group at the allylic position,
which significantly influences its reactivity. A summary of its key physical and chemical
properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Methyl 3-(trimethylsilyl)-4-pentenoate
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Property Value Reference
Molecular Formula CoH1802Si [21[3114]
Molecular Weight 186.32 g/mol [21[31[4]
CAS Number 185411-12-5 [3]
Appearance Clear liquid [1]

Boiling Point 54 °C @ 5.5 mmHg [1]

Density 0.899 g/mL at 25 °C [3]
Refractive Index (n20/D) 1.443 [3]

Flash Point 65 °C (149 °F) - closed cup [3]

Storage Class 10 - Combustible liquids [3]

Spectroscopic Data

The structural characterization of Methyl 3-(trimethylsilyl)-4-pentenoate is supported by
various spectroscopic techniques. While a complete set of publicly available spectra is limited,
data for analogous compounds and database entries provide a strong basis for its spectral
properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for the structural elucidation of this molecule.

IH NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl,
trimethylsilyl, methoxy, and methylene protons. Data is available in the PubChem database
under CID 3385579.[2]

13C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl, vinyl, silyl-
substituted, and methyl carbons. This data can also be found in the PubChem database.[2]

Infrared (IR) Spectroscopy

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3-_trimethylsilyl_-4-pentenoate
https://www.sigmaaldrich.com/US/en/product/aldrich/515868
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7F9LJ2M9H
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3-_trimethylsilyl_-4-pentenoate
https://www.sigmaaldrich.com/US/en/product/aldrich/515868
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7F9LJ2M9H
https://www.sigmaaldrich.com/US/en/product/aldrich/515868
https://far-chemical.com/product/methyl-3-trimethylsilyl-4-pentenoate/
https://far-chemical.com/product/methyl-3-trimethylsilyl-4-pentenoate/
https://www.sigmaaldrich.com/US/en/product/aldrich/515868
https://www.sigmaaldrich.com/US/en/product/aldrich/515868
https://www.sigmaaldrich.com/US/en/product/aldrich/515868
https://www.sigmaaldrich.com/US/en/product/aldrich/515868
https://www.benchchem.com/product/b193374?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3-_trimethylsilyl_-4-pentenoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3-_trimethylsilyl_-4-pentenoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The IR spectrum of Methyl 3-(trimethylsilyl)-4-pentenoate would exhibit characteristic
absorption bands for its functional groups. While a specific spectrum for this compound is not
readily available, the expected key absorptions based on its structure and data for similar
vinylsilanes are listed in Table 2. The Si-C stretching and bending frequencies are
characteristic of the trimethylsilyl group. The C=0 stretch of the ester and the C=C stretch of

the vinyl group are also key diagnostic peaks.

Table 2: Predicted Infrared Spectral Data

Functional Group Characteristic Absorption (cm~?)
C=0 (Ester) ~1740

C=C (Vinyl) ~1630

Si-CHs (Symmetric deformation) ~1250

Si-C (Stretch) 840-760

C-O (Ester) 1200-1100

Mass Spectrometry (MS)

Mass spectrometry of Methyl 3-(trimethylsilyl)-4-pentenoate would likely involve
fragmentation patterns characteristic of unsaturated esters and organosilicon compounds. The
molecular ion peak (M+) would be expected at m/z 186. Key fragmentation pathways could
include the loss of the methoxy group (-OCHs3), the trimethylsilyl group (-Si(CH3s)3), and
cleavage of the ester functionality.

Synthesis

A plausible and effective method for the synthesis of Methyl 3-(trimethylsilyl)-4-pentenoate is
through the silylcupration of an appropriate acetylenic ester. This method allows for the
stereospecific introduction of the silyl group.
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Synthetic Workflow for Methyl 3-(trimethylsilyl)-4-pentenoate

Preparation of Silylcuprate Reagent

Copper(l) lodide

Lithium bis(trimethylsilyl)cuprate

Trimethylsilyllithium + Methyl propiolate

Conjugate Addition

Methyl propiolate - ir intermediate
'l—, Quench
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Y

Protonolysis (e.g., NH4CI/H20) |—>| Methyl 3-(trimethylsilyl)-4-pentenoate

Click to download full resolution via product page

Caption: Synthetic workflow for Methyl 3-(trimethylsilyl)-4-pentenoate.

Experimental Protocol: Synthesis via Silylcupration

This protocol is adapted from established procedures for the silylcupration of a,B-acetylenic
esters.

Materials:
o Trimethylsilyllithium (in a suitable solvent like THF)

o Copper(l) iodide (Cul)
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Methyl propiolate

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH4Cl) solution
Diethyl ether

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

Preparation of the Silylcuprate Reagent: In a flame-dried, three-necked round-bottom flask
equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a suspension
of purified copper(l) iodide in anhydrous THF. Cool the suspension to -78 °C in a dry
ice/acetone bath. To this stirred suspension, add a solution of trimethylsilyllithium dropwise
via the dropping funnel. The reaction mixture should be stirred at this temperature for 30
minutes to ensure the complete formation of the lithium bis(trimethylsilyl)cuprate reagent.

Conjugate Addition: To the freshly prepared silylcuprate reagent at -78 °C, add a solution of
methyl propiolate in anhydrous THF dropwise. The reaction progress can be monitored by
thin-layer chromatography (TLC).

Quenching and Workup: Upon completion of the reaction, quench the reaction mixture by the
slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to

warm to room temperature.

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with
diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous
magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced
pressure. The crude product can be purified by vacuum distillation or flash column
chromatography on silica gel to afford pure Methyl 3-(trimethylsilyl)-4-pentenoate.

Reactivity and Potential Applications

The reactivity of Methyl 3-(trimethylsilyl)-4-pentenoate is dominated by the vinylsilane

moiety. The silicon atom stabilizes a [3-carbocation, making the double bond susceptible to
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electrophilic attack at the terminal carbon.

Key Reactive Sites of Methyl 3-(trimethylsilyl)-4-pentenoate

Molecular Structure

Reactive Sites

Vinyl Group (C=C) Ester Group (C=0) Allylic C-Si Bond
- Susceptible to electrophilic attack - Hydrolysis, amidation, reduction - Cleavage under certain conditions

Click to download full resolution via product page

Caption: Key reactive sites of Methyl 3-(trimethylsilyl)-4-pentenoate.

Electrophilic Substitution (Hosomi-Sakurai Reaction)

A key reaction of vinylsilanes is the Hosomi-Sakurai reaction, which involves the Lewis acid-
catalyzed allylation of electrophiles. In the case of Methyl 3-(trimethylsilyl)-4-pentenoate, the
vinyl group can act as a nucleophile to attack various electrophiles, such as aldehydes,
ketones, and alkyl halides.

Generalized Experimental Protocol for Hosomi-Sakurai Reaction:

e In a dry reaction vessel under an inert atmosphere, dissolve the electrophile (e.g., an
aldehyde or ketone) in a suitable anhydrous solvent (e.g., dichloromethane).

e Cool the solution to the desired temperature (typically -78 °C to 0 °C).

e Add a Lewis acid (e.g., titanium tetrachloride, boron trifluoride etherate) dropwise to the
stirred solution.
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 To this mixture, add a solution of Methyl 3-(trimethylsilyl)-4-pentenoate in the same
solvent.

 Allow the reaction to proceed until completion (monitored by TLC).

¢ Quench the reaction with a suitable reagent (e.g., saturated agqueous sodium bicarbonate
solution).

» Perform an aqueous workup, extract the product with an organic solvent, dry the organic
layer, and concentrate to obtain the crude product.

» Purify the product by chromatography.

This reactivity makes Methyl 3-(trimethylsilyl)-4-pentenoate a valuable building block in
organic synthesis for the construction of more complex molecules, which is of significant
interest in the development of new pharmaceutical agents. The ability to introduce a
functionalized three-carbon unit with stereocontrol is a powerful tool for medicinal chemists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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